molecular formula C9H10ClN B1367343 7-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 90562-35-9

7-Chloro-1,2,3,4-tetrahydroquinoline

Cat. No. B1367343
CAS RN: 90562-35-9
M. Wt: 167.63 g/mol
InChI Key: WVEIRFXVLXAKLS-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10ClN and a molecular weight of 167.63500 . It is a derivative of tetrahydroquinoline, a class of compounds that form an important part of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Various synthetic strategies have been developed for constructing the core scaffold of these compounds . For instance, a new 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen was synthesized by acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a chlorine atom at the 7th position . Tetrahydroquinolines are a class of isoquinoline alkaloids, which are a large group of natural products .


Physical And Chemical Properties Analysis

7-Chloro-1,2,3,4-tetrahydroquinoline is a solid compound. It should be stored in a dark place, sealed in dry conditions, and at room temperature . The exact boiling point, melting point, and density are not available in the search results .

Scientific Research Applications

  • Pharmaceutical Field

    • Application : 7-Chloroquinoline, a pharmacophore of several established antimalarial drugs such as chloroquine . It’s also being focused on as a potential anti-cancer agent as well as a chemosensitizer when used in combination with anti-cancer drugs .
  • Agrochemical Field

    • Application : 7-Chloro-1,2,3,4-tetrahydroquinoline can be used in the agrochemical field .
  • Dyestuff Field

    • Application : 7-Chloro-1,2,3,4-tetrahydroquinoline can be used in the dyestuff field .
  • Synthesis of Highly Substituted Tetrahydroquinolines

    • Field : Organic Chemistry
    • Application : 7-Chloro-1,2,3,4-tetrahydroquinoline is used in the synthesis of highly substituted tetrahydroquinolines . This process involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .
    • Method of Application : The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
    • Results or Outcomes : The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
  • Biological Activities

    • Field : Medicinal Chemistry
    • Application : 7-Chloro-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Pesticides, Antioxidants, Photosensitizers, and Dyes
    • Field : Various Industries
    • Application : Tetrahydroquinoline derivatives, which include 7-Chloro-1,2,3,4-tetrahydroquinoline, are used in pesticides, antioxidants, photosensitizers, and dyes .

Safety And Hazards

The safety information for 7-Chloro-1,2,3,4-tetrahydroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Future Directions

The future directions for research on 7-Chloro-1,2,3,4-tetrahydroquinoline and similar compounds could involve the development of new synthetic strategies and the exploration of their biological potential. The C(1)-functionalization of tetrahydroquinolines via multicomponent reactions is one area that has been highlighted recently . Additionally, the biological potential of tetrahydroisoquinoline analogs and their structural–activity relationship (SAR) could be further explored .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEIRFXVLXAKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516324
Record name 7-Chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydroquinoline

CAS RN

90562-35-9
Record name 7-Chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similar to the process reported by B. S. Rauckman, et. al., J. Med. Chemn., 1989, 32, 1927-1935, 4,7-dichloroquinoline (1.02 g, 5.1 mmol) was dissolved into anh. EtOH (30 mL) under N2 at RT. Concentrated HCl (1.76 mL, 20.4 mmol) was added, followed by the addition of the NaCNBH3 (1.28 g, 20.4 mmol). This produced vigorous gas and heat evolution. The reaction was heated to 60° C. for 2 h, then cooled and stirred at RT for an additional 18 h. The reaction was quenched by adjusting the pH to approximately 9 with 2 N NaOH. This mixture was extracted 3 times with EtOAc. The EtOAC extracts were washed brine, combined, dried over Na2SO4, filtered, and concentrated, then eluted through a 30×2.5 cm column of silica gel (3.75% EtOAc/Hexane) giving 7-chloro-1,2,3,4-tetrahydro-quinoline as an orange solid: MS m/z 168=[M+H]+. Calc'd for C9H10ClN: 167.05.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
23
Citations
T Theissmann, M Bolte - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C21H18ClN, was synthesized by an enantioselective Brønsted acid-catalysed transfer hydrogenation reaction. The six-membered heterocycle adopts a half-chair …
Number of citations: 6 scripts.iucr.org
SX Cai, ZL Zhou, JC Huang… - Journal of medicinal …, 1996 - ACS Publications
A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) was synthesized and evaluated for antagonism of NMDA receptor glycine site. Glycine site affinity was determined …
Number of citations: 62 pubs.acs.org
WS Johnson, BG Buell - Journal of the American Chemical …, 1952 - ACS Publications
In view of the more specific orientation in the cy-clization of the acid VI (prepared by tosylation of the adduct V of wi-chloroaniline and methyl acrylate, followed by hydrolysisof the ester) …
Number of citations: 29 pubs.acs.org
R Wu, RF Williams, LAP Silks… - Journal of Labelled …, 2019 - Wiley Online Library
Anti‐malaria drugs chloroquine and amodiaquine and their metabolites were synthesized to incorporate 13 C and 15 N starting from U‐ 13 C–labeled benzene to give M + 7 …
HL Koh, ML Go, TL Ngiam, JW Mak - European journal of medicinal …, 1994 - Elsevier
A series of indolo[3,2-c]quinolines, anilinoquinolines and tetrahydroindolo[3,2-d]benzazepines, which differ in the conformational planarity of the key nuclei and the distance (N…N + ) …
Number of citations: 37 www.sciencedirect.com
RA Bunce, NR Cain, JG Cooper - Organic Preparations and …, 2013 - Taylor & Francis
Two recent projects described approaches to 1, 1-dimethyl-1, 2, 3, 4-tetrahydronaphthalenes1 and 4, 4-dimethyl-1, 2, 3, 4-tetrahydroisoquinolines2 using acid-promoted Friedel-Crafts …
Number of citations: 5 www.tandfonline.com
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
We have previously reported on antitussive effect of (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5′,6′-dihydro-3-methoxy-4′H-pyrrolo[3,2,1-ij]quinolino[2′,1′:…
Number of citations: 27 www.sciencedirect.com
MT McKenna, GR Proctor, LC Young… - Journal of medicinal …, 1997 - ACS Publications
Several novel analogues of tacrine have been synthesized and tested for their ability to inhibit acetylcholinesterase, butyrylcholinesterase, and neuronal uptake of 5-HT (serotonin) and …
Number of citations: 154 pubs.acs.org
FA Romero, J Murray, KW Lai, V Tsui… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology. We recently disclosed in vivo chemical tool 1 (…
Number of citations: 77 pubs.acs.org
Y Long, J Shi, H Liang, Y Zeng, Q Cai - Synthesis, 2015 - thieme-connect.com
A copper-catalyzed enantioselective N-arylation for the formation of cyano-bearing all-carbon quaternary stereocenters was developed via kinetic resolution of racemic 3-amino-2-(2-…
Number of citations: 8 www.thieme-connect.com

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